

# Comparative review of monoethyl adipate patents

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## Compound of Interest

Compound Name: Monoethyl adipate

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## A Comparative Review of **Monoethyl Adipate** Synthesis Patents

For researchers, scientists, and drug development professionals, the efficient synthesis of **monoethyl adipate**, a key intermediate in various organic syntheses, is of significant interest. This guide provides a comparative analysis of different patented methods for **monoethyl adipate** synthesis, focusing on reaction yields, product purity, and the underlying experimental protocols.

## Comparative Data of Synthesis Methods

The following table summarizes the quantitative data from various patented processes for the synthesis of **monoethyl adipate**, offering a clear comparison of their efficiencies.

Patent Number	Synthesis Method	Key Reactants	Catalyst	Solvent	Reaction Conditions	Molar Yield (%)	Product Purity (%)
CN102351691B[1]	Two-step: Adipic anhydride formation followed by alcoholysis	Adipic acid, Ethanol	Sulfuric acid	Trimethyl benzene	Reflux at 145-170°C for 4-6h, then alcoholysis at 45-65°C for 1-4h	96-97	>99.0
CN107043327A[2]	One-pot esterification with continuous water removal	Adipic acid, Ethanol	Acid (e.g., HCl, H <sub>2</sub> SO <sub>4</sub> )	Organic solvent	Heating and insulation	97-98	>99
CN102898306A[3]	Esterification using a solid acid catalyst	Adipic acid, Ethyl formate	Macroporous cation exchange resin	Toluene	50°C for 180 min	96.5 (Total Recovery)	99.38
US4537987A[4]	Two-step: Hydroformylation followed by oxidation (for Monomet	Methyl 4-pentenoate, H <sub>2</sub> /CO, O <sub>2</sub>	Rhodium complex	Toluene	Hydroformylation: 110°C, 8 bar; Oxidation: 50°C, 1 bar	95.9 (Oxidation step)	>99

hyl  
Adipate)

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## Detailed Experimental Protocols

### Method 1: Adipic Anhydride Intermediate (CN102351691B)

This method involves a two-step process aimed at reducing the formation of the diethyl adipate byproduct.[\[1\]](#)

- **Anhydride Formation:** Adipic acid and sulfuric acid are refluxed in an organic solvent (trimethylbenzene) at 145-170°C for 4-6 hours to form adipic anhydride. Water is continuously removed during this process.
- **Alcoholysis:** The reaction mixture is cooled, and the sulfuric acid is separated. Dehydrated ethanol is then added, and the mixture is maintained at 45-65°C for 1-4 hours.
- **Purification:** The organic solvent is recovered under reduced pressure, and the final product, **monoethyl adipate**, is obtained by distillation.

### Method 2: One-Pot Esterification (CN107043327A)

This patent describes a more direct one-pot synthesis.[\[2\]](#)

- **Reaction Setup:** Adipic acid, ethanol, an acid catalyst, and an organic solvent are heated and incubated.
- **Workup:** After the reaction, the acidic aqueous layer is removed. The organic layer is concentrated to yield the crude product.
- **Purification:** The crude product is purified by continuous extraction and subsequent concentration to obtain pure **monoethyl adipate**.

### Method 3: Solid Acid Catalysis (CN102898306A)

This approach utilizes a reusable solid acid catalyst to promote a greener synthesis.[\[3\]](#)

- **Catalyst Preparation:** A macroporous cation exchange resin is pre-treated by successive immersions in acid and alkali solutions, followed by washing until neutral.
- **Esterification:** Adipic acid and the pre-treated resin are suspended in toluene. Ethyl formate is then added dropwise at 50°C over 180 minutes.
- **Product Isolation:** The resin is filtered off. The toluene solution is cooled to precipitate unreacted adipic acid, which is then filtered. The filtrate is washed with deionized water.
- **Purification:** Toluene is removed by vacuum distillation to yield the final product.

## Method 4: Hydroformylation and Oxidation (US4537987A)

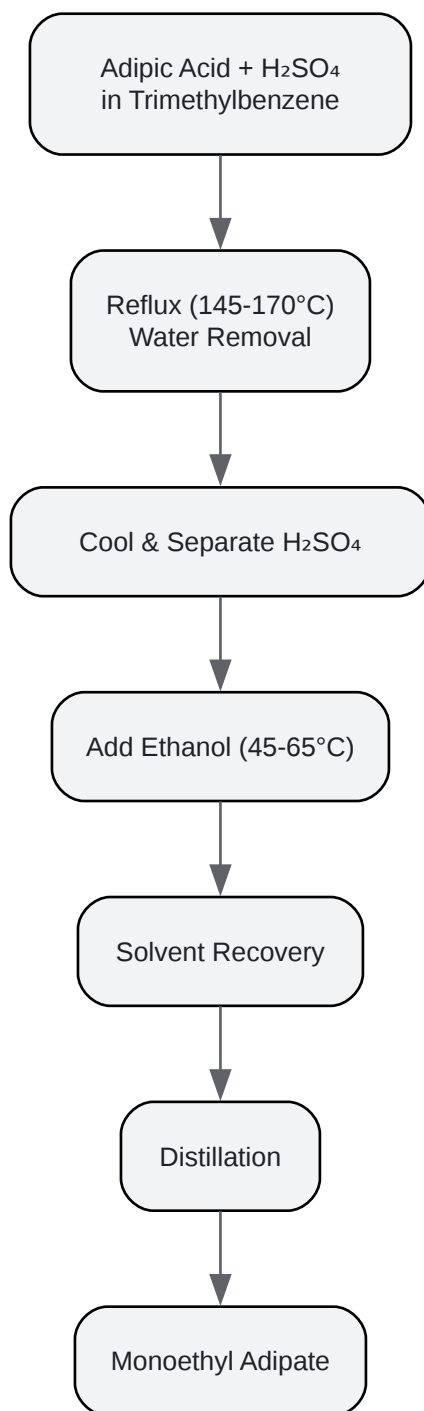
While this patent details the synthesis of monomethyl adipate, the principles can be relevant for **monoethyl adipate**. This process starts from an unsaturated ester.[\[4\]](#)

- **Hydroformylation:** Methyl 4-pentenoate is reacted with a mixture of hydrogen and carbon monoxide at 110°C and 8 bar in the presence of a rhodium catalyst to produce methyl 5-formylvalerate.
- **Oxidation:** The resulting methyl 5-formylvalerate is then oxidized with oxygen at 50°C under atmospheric pressure.
- **Purification:** The final product is purified by distillation under vacuum.

## Experimental Workflow Diagrams

The following diagrams illustrate the workflows of the described synthetic methods.

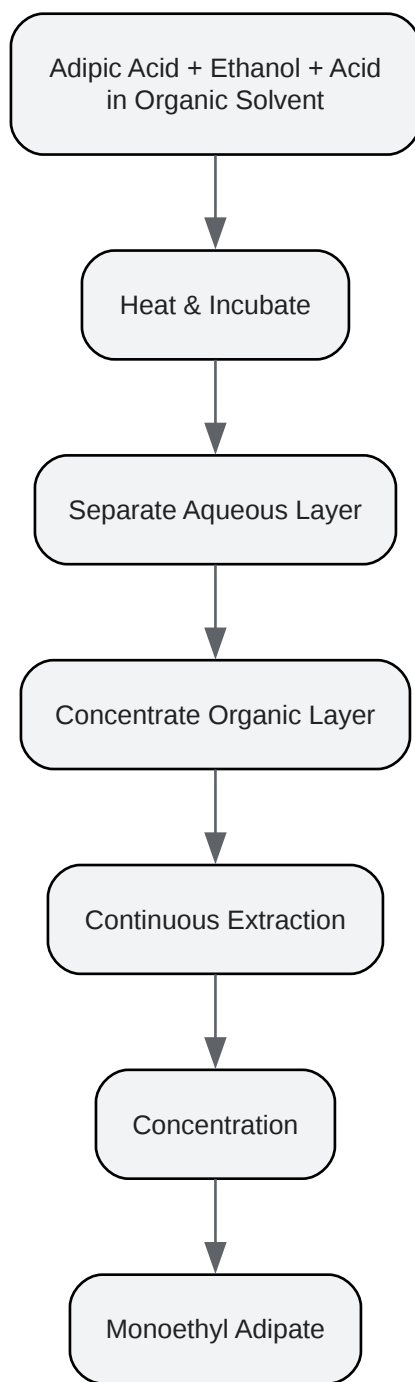
## Method 1: Adipic Anhydride Intermediate (CN102351691B)



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Workflow for Adipic Anhydride Intermediate Method.

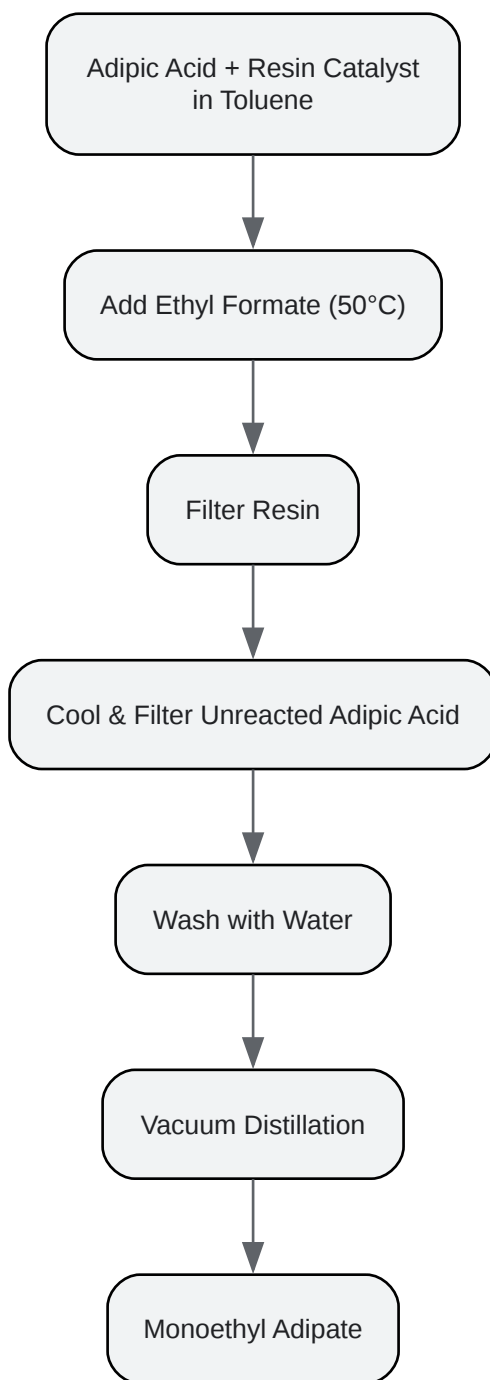
## Method 2: One-Pot Esterification (CN107043327A)



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Workflow for One-Pot Esterification Method.

## Method 3: Solid Acid Catalysis (CN102898306A)



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Workflow for Solid Acid Catalysis Method.

## Concluding Remarks

The choice of synthesis method for **monoethyl adipate** depends on the desired scale, purity requirements, and environmental considerations. The two-step method involving an adipic anhydride intermediate (CN102351691B) and the one-pot esterification (CN107043327A) both offer high yields and purity.[1][2] The use of a solid acid catalyst (CN102898306A) presents a more environmentally friendly option with a reusable catalyst and high product purity.[3] The hydroformylation and oxidation route (US4537987A), while demonstrated for the methyl ester, showcases an alternative pathway from unsaturated precursors that also achieves high purity.[4] Researchers and process chemists can use this comparative guide to select the most suitable method based on their specific needs.

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